N-1-adamantyl-3-phenylacrylamide
Overview
Description
N-1-adamantyl-3-phenylacrylamide is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.177964357 g/mol and the complexity rating of the compound is 392. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity in Catalysis
N-1-adamantyl-3-phenylacrylamide derivatives have been involved in the study of monomeric arylpalladium halide complexes. These complexes, such as 1-adamantyl-phenylpalladium bromide, have shown potential in catalyzing cross-coupling reactions. They have been utilized in creating a variety of compounds like arylamines, ethers, and biaryls, demonstrating their versatility in synthetic chemistry (Stambuli, Bühl, & Hartwig, 2002).
Biological Activity
Adamantyl-based compounds, including N-1-adamantyl derivatives, have been explored for their cholinesterase inhibitory activities. These activities are significant in the context of treatments for type 2 diabetes and antiviral capabilities. The inhibitory effects of these compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were investigated, showing promising results in the development of pharmaceutical applications (Kwong et al., 2017).
Photodecarboxylation Studies
N-adamantyl derivatives have been synthesized and their reactivity in photodecarboxylation processes has been investigated. These studies provide insights into the reaction mechanisms and efficiencies, which are valuable for understanding the behavior of these compounds under photochemical conditions (Sohora, Ramljak, Mlinarić-Majerski, & Basarić, 2014).
Antimicrobial and Anti-inflammatory Activity
Research on N-1-adamantyl derivatives has also extended to evaluating their antimicrobial and anti-inflammatory activities. These compounds have been tested against various bacteria and fungi, showing potent antibacterial activity. Additionally, some derivatives displayed significant anti-inflammatory effects, highlighting their potential in therapeutic applications (Al-Abdullah et al., 2014).
Inhibition of Cancer Cell Growth
The impact of adamantyl-substituted molecules on cancer cell growth and apoptosis has been a significant area of study. These compounds have been shown to bind to specific nuclear receptors, influencing the expression of genes related to cancer progression. The modifications of certain pharmacophoric elements in these molecules have provided insights into their structure-activity relationships and potential as cancer therapeutics (Dawson et al., 2008).
Properties
IUPAC Name |
(E)-N-(1-adamantyl)-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-18(7-6-14-4-2-1-3-5-14)20-19-11-15-8-16(12-19)10-17(9-15)13-19/h1-7,15-17H,8-13H2,(H,20,21)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWNPQKICCFJAI-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419268 | |
Record name | NSC140710 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24886-71-3 | |
Record name | NSC140710 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC140710 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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